(S)-1-Cyclooctylethan-1-amine (S)-1-Cyclooctylethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17466040
InChI: InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

(S)-1-Cyclooctylethan-1-amine

CAS No.:

Cat. No.: VC17466040

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Cyclooctylethan-1-amine -

Specification

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name (1S)-1-cyclooctylethanamine
Standard InChI InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Standard InChI Key HTOLFJDWLXYKSF-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1CCCCCCC1)N
Canonical SMILES CC(C1CCCCCCC1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-1-Cyclooctylethan-1-amine features a cyclooctyl ring fused to an ethylamine group, with a chiral center at the carbon atom bonded to the amine group. The IUPAC name, (1S)-1-cyclooctylethanamine, reflects its stereochemical configuration. The cyclooctyl ring’s eight-membered structure introduces significant steric hindrance, distinguishing it from smaller cyclic amines like cyclohexylamine or cyclopentylamine .

Table 1: Key Structural Attributes

PropertyValue
Molecular FormulaC₁₀H₂₁N
Molecular Weight155.28 g/mol
IUPAC Name(1S)-1-cyclooctylethanamine
Chiral CenterCarbon-1 (S-configuration)
Cycloalkane Ring Size8-membered (cyclooctyl)

The compound’s Canonical SMILES representation, CC(C1CCCCCCC1)N, and Isomeric SMILES, CC@@HN, highlight its three-dimensional geometry.

Physicochemical Characteristics

The cyclooctyl group imparts lipophilicity, enhancing solubility in organic solvents like dichloromethane or ethyl acetate. The amine group’s basicity (pKa ~10–11) enables protonation under acidic conditions, facilitating salt formation for purification.

Synthesis and Manufacturing

Asymmetric Synthesis

Enantioselective synthesis is critical for producing (S)-1-Cyclooctylethan-1-amine with high optical purity. Common methods include:

  • Catalytic Hydrogenation: Asymmetric hydrogenation of imine precursors using chiral catalysts like BINAP-Ruthenium complexes achieves enantiomeric excess (ee) >95%.

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures separates enantiomers via selective acylation.

Reductive Amination

Cyclooctanone reacts with ethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the amine. This route requires subsequent chiral resolution to isolate the (S)-enantiomer.

Table 2: Synthetic Routes Comparison

MethodYield (%)Enantiomeric Excess (ee)
Catalytic Hydrogenation85–9095–98
Enzymatic Resolution70–7599
Reductive Amination60–65Requires resolution

Applications in Medicinal Chemistry and Organic Synthesis

Pharmaceutical Intermediates

(S)-1-Cyclooctylethan-1-amine serves as a chiral building block for drugs targeting neurological disorders. Its rigid structure enhances binding affinity to G-protein-coupled receptors (GPCRs).

Catalysis

The compound acts as a ligand in asymmetric catalysis. For example, palladium complexes incorporating (S)-1-Cyclooctylethan-1-amine facilitate enantioselective C–C bond formation in Suzuki-Miyaura couplings.

Biochemical Studies

Studies explore its interaction with enzymes such as monoamine oxidases (MAOs), where the cyclooctyl group’s steric bulk modulates inhibition kinetics.

Comparison with Related Cyclic Amines

Cyclohexylamine vs. Cyclooctylethanamine

Cyclohexylamine’s six-membered ring offers less steric hindrance, making it more reactive in nucleophilic substitutions but less effective in enantioselective applications .

Table 3: Structural and Functional Comparisons

CompoundRing SizeSteric HindrancePrimary Use
(S)-1-Cyclooctylethan-1-amine8HighAsymmetric catalysis
Cyclohexylamine6ModeratePharmaceuticals
1-Cyclopentylethanamine5LowOrganic intermediates

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show distinct signals for the cyclooctyl protons (δ 1.2–1.8 ppm) and the ethylamine group (δ 2.5–3.0 ppm). Chiral shift reagents confirm enantiomeric purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 155.28, consistent with the molecular weight.

Future Research Directions

  • Pharmacokinetic Studies: Investigate metabolic pathways and bioavailability.

  • Advanced Catalysts: Develop transition-metal complexes for greener synthetic protocols.

  • Polymer Chemistry: Explore applications in chiral polymer synthesis for optoelectronics.

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